5-(2-Methylphenethyl)-1,3,4-thiadiazol-2-amine
CAS No.:
Cat. No.: VC18367684
Molecular Formula: C11H13N3S
Molecular Weight: 219.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3S |
|---|---|
| Molecular Weight | 219.31 g/mol |
| IUPAC Name | 5-[2-(2-methylphenyl)ethyl]-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C11H13N3S/c1-8-4-2-3-5-9(8)6-7-10-13-14-11(12)15-10/h2-5H,6-7H2,1H3,(H2,12,14) |
| Standard InChI Key | LFBAJWWNNFECCE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1CCC2=NN=C(S2)N |
Introduction
Structural and Nomenclature Analysis
The systematic name 5-(2-methylphenethyl)-1,3,4-thiadiazol-2-amine denotes a five-membered heterocyclic ring containing one sulfur (S) and two nitrogen (N) atoms. The thiadiazole core is substituted at position 5 with a 2-methylphenethyl group (-CH2CH2-C6H3(CH3)) and at position 2 with an amine (-NH2). The molecular formula is C11H13N3S, with a molecular weight of 219.3 g/mol . The 2-methylphenethyl moiety introduces steric and electronic effects that influence the compound’s reactivity, solubility, and interactions with biological targets .
Synthetic Methodologies
Cyclization Approaches
The Hurd-Mori reaction is a classic route for synthesizing 1,3,4-thiadiazoles, involving the cyclization of thiosemicarbazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl3) . For 5-(2-methylphenethyl)-1,3,4-thiadiazol-2-amine, a plausible synthesis could involve:
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Preparation of 2-methylphenethylcarboxylic acid: Reacting 2-methylphenethyl bromide with a cyanide source (e.g., KCN) followed by hydrolysis to yield the corresponding carboxylic acid.
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Formation of thiosemicarbazide: Condensing the carboxylic acid with thiosemicarbazide in refluxing ethanol.
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Cyclization: Treating the intermediate with POCl3 to form the thiadiazole ring .
This method aligns with protocols used for analogous compounds, such as 5-phenyl-1,3,4-thiadiazol-2-amine, which was synthesized in a single step with a yield of 78% .
Alternative Routes
Spectral Characterization
Infrared (IR) Spectroscopy
Key IR absorptions would include:
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N-H stretch: ~3300–3400 cm⁻¹ (primary amine).
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Aromatic C-H bends: ~700–900 cm⁻¹ (2-methylphenethyl group) .
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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¹³C NMR:
Mass Spectrometry
The molecular ion peak at m/z 219.3 (M⁺) would confirm the molecular weight. Fragmentation patterns might include loss of the 2-methylphenethyl group (-105 amu) and subsequent cleavage of the thiadiazole ring .
Physicochemical Properties
Solubility and Stability
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Solubility: Limited solubility in water due to the hydrophobic 2-methylphenethyl group; soluble in polar aprotic solvents (e.g., DMSO, DMF) .
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Stability: Likely air- and heat-sensitive, requiring storage under inert gas at 0–10°C .
Crystallography
X-ray diffraction studies of analogous compounds reveal planar thiadiazole rings with substituents adopting equatorial orientations to minimize steric strain .
Biological Activity and Applications
Anticancer Activity
Thiadiazole derivatives disrupt cancer cell proliferation by inhibiting kinases or topoisomerases. In colon cancer models, 2-amino-5-substituted-1,3,4-thiadiazoles reduced HT-29 cell viability by 80% at 10 µM . Molecular docking studies suggest that the 2-methylphenethyl group could interact with hydrophobic pockets in β-tubulin, making it a candidate for antimitotic drug development .
Material Science Applications
The conjugated π-system of the thiadiazole ring enables applications in organic electronics. Similar compounds have been used as electron-transport layers in OLEDs, with HOMO-LUMO gaps of ~3.5 eV .
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